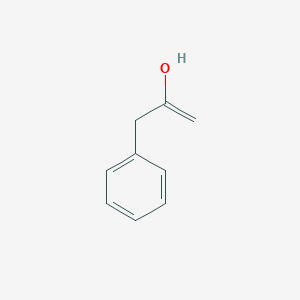

3-Phenylprop-1-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

6006-80-0 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3-phenylprop-1-en-2-ol |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |

InChI Key |

UWBBAKWAAWCHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Phenylprop 1 En 2 Ol and Its Derivatives

Carbon-Carbon Bond Formation Methodologies

Direct construction of the 3-phenylprop-1-en-2-ol carbon skeleton can be achieved through several classical and modern organic synthesis reactions. These methods often target the keto form, phenylacetone (B166967), which exists in equilibrium with the desired enol.

Grignard and organolithium reagents are powerful nucleophiles for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com A plausible route to the 1-phenyl-2-hydroxypropane skeleton involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to phenylacetaldehyde (B1677652) (C₆H₅CH₂CHO) results in the formation of 1-phenyl-2-propanol (B48451) after acidic workup. askfilo.comdoubtnut.com While this produces an isomer of the target compound, it demonstrates the effective formation of the basic carbon framework.

Another relevant approach is the ring-opening of epoxides. The reaction of styrene (B11656) oxide with organolithium reagents can be used to construct the 1-phenyl-2-hydroxypropane backbone. acs.org The regioselectivity of the attack (at the benzylic or terminal carbon of the epoxide) is influenced by steric and electronic factors, as well as the specific reagents and conditions used.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstone methodologies in modern organic synthesis for forming C-C bonds. nobelprize.orgnih.gov The Heck reaction, in particular, offers a potential pathway to the phenylpropene skeleton by coupling an aryl halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.com A hypothetical synthesis of this compound could involve the reaction of bromobenzene (B47551) with the enol form of acetone (B3395972) (prop-1-en-2-ol) or a synthetic equivalent, such as an enol ether or enol acetate (B1210297), in the presence of a palladium catalyst and a base.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org While specific examples for this exact transformation are not prevalent in the literature, the arylation of similar allylic alcohols, like cinnamyl alcohol, with aryl halides or arylboronic acids using palladium catalysis is well-documented. nih.gov

| Component | Examples |

|---|---|

| Aryl Halide | Aryl iodides, bromides, triflates |

| Alkene | Electron-rich or electron-poor olefins |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃), N-heterocyclic carbenes (NHCs) |

| Base | Et₃N, Na₂CO₃, K₃PO₄ |

| Solvent | DMF, acetonitrile, toluene |

The Wittig reaction provides a powerful and versatile method for synthesizing alkenes from carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize a structure like this compound (or more accurately, its keto tautomer, phenylacetone, which could then be enolized), one could envision a reaction between benzaldehyde (B42025) and an acetylmethylenetriphenylphosphorane ylide (Ph₃P=CHCOCH₃). udel.edu

A related and often more practical alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comslideshare.net This modification of the Wittig reaction uses a phosphonate-stabilized carbanion, which is typically more nucleophilic than the corresponding Wittig ylide. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and its water-soluble phosphate (B84403) byproduct simplifies purification. chem-station.comyoutube.com The synthesis would involve reacting benzaldehyde with the anion of diethyl acetylmethylphosphonate. The resulting α,β-unsaturated ketone, 1-phenylbut-2-en-1-one, could then be further manipulated to achieve the desired scaffold.

Stereoselective and Enantioselective Synthetic Routes

Producing a specific enantiomer of a chiral molecule is crucial in fields like pharmacology and materials science. Stereoselective synthesis aims to achieve this control, employing methods that favor the formation of one stereoisomer over others.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. uvic.ca While specific protocols for the direct asymmetric synthesis of this compound are not extensively documented, general methods for the enantioselective synthesis of analogous chiral allylic alcohols are well-established and highly relevant.

One powerful strategy is the catalytic asymmetric reductive coupling of alkynes and aldehydes. This method forges the carbon skeleton and sets the stereocenter in a single step, affording allylic alcohols with high enantioselectivity. For instance, nickel-catalyzed systems employing chiral phosphine (B1218219) ligands can effectively couple terminal alkynes with various aldehydes to produce chiral allylic alcohols. These reactions typically exhibit high regioselectivity and enantiomeric excess (ee), demonstrating the power of chiral catalysts to control reaction outcomes. mdpi.com

| Entry | Alkyne | Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1-Hexyne | Benzaldehyde | Ni(cod)₂ / Chiral Ligand A | 85 | 94 |

| 2 | Phenylacetylene | Isovaleraldehyde | Ni(cod)₂ / Chiral Ligand A | 78 | 96 |

| 3 | Cyclohexylacetylene | 1-Naphthaldehyde | Ni(cod)₂ / Chiral Ligand B | 81 | 92 |

| 4 | Trimethylsilylacetylene | Cyclohexanecarboxaldehyde | Ni(cod)₂ / Chiral Ligand B | 90 | 95 |

This table presents illustrative data for the asymmetric synthesis of various chiral allylic alcohols using catalytic reductive coupling methods, demonstrating the general applicability and high selectivity of such approaches.

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations with remarkable selectivity and under mild, environmentally benign conditions. nih.gov For the synthesis of chiral alcohols, two primary biocatalytic strategies are prevalent: the stereospecific reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. jocpr.com This method employs an enzyme, typically a lipase (B570770), that selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much faster rate than the other. researchgate.netnih.gov The result is a mixture containing one enantiomer in its original alcohol form and the other as an ester, which can then be separated. Lipases such as Candida antarctica lipase B (CALB) are renowned for their high efficiency and enantioselectivity in acylating a broad range of secondary alcohols. researchgate.netnih.gov This approach allows for the production of both enantiomers of the target alcohol in high optical purity. jocpr.com

| Entry | Substrate (Racemic Alcohol) | Biocatalyst | Acyl Donor | Conversion (%) | Product (Unreacted Alcohol) | Enantiomeric Excess (ee %) |

| 1 | 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | ~50 | (S)-1-Phenylethanol | >99 |

| 2 | 1-(2-Furyl)ethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | 48 | (R)-1-(2-Furyl)ethanol | 98 |

| 3 | 1-Indanol | Porcine Pancreas Lipase (PPL) | Isopropenyl Acetate | 51 | (S)-1-Indanol | 95 |

| 4 | 4-Phenyl-2-butanol | Candida rugosa Lipase (CRL) | Acetic Anhydride | 49 | (S)-4-Phenyl-2-butanol | 97 |

This table shows representative results for the lipase-catalyzed kinetic resolution of various secondary alcohols, highlighting the high enantioselectivities achievable with this biocatalytic method. jocpr.com

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include the use of alternative energy sources like microwaves, the avoidance of solvents, and the maximization of atom economy. cem.com

Traditional organic synthesis often relies on heating reactions in organic solvents for extended periods. Microwave-assisted synthesis has emerged as a powerful alternative that can dramatically reduce reaction times, often from hours to minutes. oatext.combohrium.com Microwave irradiation provides rapid and efficient heating, which can lead to increased reaction rates and sometimes higher product yields. nih.gov

Furthermore, performing reactions under solvent-free (neat) conditions is a core tenet of green chemistry. cem.com This approach minimizes waste and eliminates the hazards associated with volatile organic solvents. Reactions can be carried out by mixing neat reactants, sometimes adsorbed onto a solid mineral support like alumina (B75360) or silica. oatext.com The combination of microwave irradiation with solvent-free conditions offers a particularly sustainable and efficient synthetic protocol. nih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted (Solvent-Free) |

| Reaction Time | Typically several hours (e.g., 4-24 h) | Typically several minutes (e.g., 2-15 min) |

| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules |

| Solvent Use | Often requires high-boiling point solvents | None (or minimal for liquid-assisted grinding) |

| Typical Yield | Variable | Often comparable or higher |

| Work-up | Involves solvent removal and purification | Simplified, often involves direct filtration/crystallization |

This table provides a general comparison between conventional heating methods and microwave-assisted, solvent-free protocols, illustrating the advantages in efficiency and sustainability offered by the latter. oatext.comnih.gov

Beyond reaction yield, a more insightful measure of a reaction's efficiency from a green chemistry perspective is its atom economy. rsc.org Introduced by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, assuming 100% yield. jocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A classic method for forming carbon-carbon double bonds is the Wittig reaction, which could plausibly be used to synthesize this compound from phenylacetone. organic-chemistry.orglibretexts.org However, the Wittig reaction is a prime example of a process with poor atom economy. rsc.org In this reaction, a phosphonium (B103445) ylide reacts with a ketone, but a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct. masterorganicchemistry.com

Example Calculation: Wittig Synthesis of this compound

The reaction involves phenylacetone and methylenetriphenylphosphorane (B3051586) (a Wittig reagent).

Reactants:

Phenylacetone (C₉H₁₀O): MW = 134.18 g/mol

Methylenetriphenylphosphorane (C₁₉H₁₇P): MW = 276.31 g/mol

Products:

Desired Product: this compound (C₉H₁₀O): MW = 134.18 g/mol

Byproduct: Triphenylphosphine oxide (C₁₈H₁₅PO): MW = 278.28 g/mol

Calculation:

% Atom Economy = [134.18 / (134.18 + 276.31)] x 100 % Atom Economy = [134.18 / 410.49] x 100 % Atom Economy ≈ 32.7%

This calculation shows that, even with a perfect 100% chemical yield, over two-thirds of the reactant mass is converted into waste (the triphenylphosphine oxide byproduct). This highlights the importance of designing synthetic routes that favor atom-economical transformations like additions and rearrangements over those that generate significant stoichiometric byproducts, such as substitutions and eliminations. jocpr.comrsc.org

Comprehensive Analysis of the Chemical Reactivity and Mechanistic Transformations of 3 Phenylprop 1 En 2 Ol

Reactivity at the Carbon-Carbon Double Bond

The vinyl group in 3-Phenylprop-1-en-2-ol is an electron-rich region, making it susceptible to attack by electrophiles. Its reactivity is modulated by the electronic effects of the neighboring hydroxyl and benzyl (B1604629) moieties.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The double bond readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the carbocation intermediate formed. Addition of an electrophile (E+) to the terminal carbon (C1) results in a secondary carbocation at C2, which is stabilized by resonance with the adjacent hydroxyl group and hyperconjugation.

For instance, the reaction with hydrogen halides (H-X) is expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon (C2).

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Expected Major Product |

|---|---|---|---|

| HBr | H+ | Br- | 2-Bromo-3-phenylpropane-1,2-diol (after hydrolysis) |

| H₂O/H⁺ | H+ | H₂O | 3-Phenylpropane-1,2-diol |

Nucleophilic Addition: Nucleophilic addition across the carbon-carbon double bond of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups conjugated with the double bond to activate it for nucleophilic attack (as in Michael addition), which are absent in this molecule. Therefore, the double bond is not sufficiently electrophilic to react with common nucleophiles under standard conditions.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are not typically influenced by catalysts or solvent changes. msu.edu The double bond in this compound can participate as a component in these reactions.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, more commonly known as the Diels-Alder reaction. youtube.com It would react with a conjugated diene to form a six-membered ring. The reaction rate and yield would be influenced by the electronic nature of the substituents on the diene. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, though thermal activation is often sufficient. youtube.com

1,3-Dipolar Cycloaddition: This molecule can also react with 1,3-dipoles (e.g., azides, nitrile oxides, or ozone) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. youtube.com Ozonolysis, a specific example of this pathway, is discussed under oxidation.

Oxidation Pathways and Functional Group Interconversions

The double bond is susceptible to various oxidative transformations, leading to a range of functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide, resulting in 2-(phenylmethyl)oxiran-2-ol. This reaction is a stereospecific syn-addition of an oxygen atom across the double bond.

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield two carbonyl compounds: formaldehyde (B43269) and 1-phenylpropan-2-one. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial aldehyde product to formic acid.

Dihydroxylation: The double bond can be converted to a diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (like N-methylmorpholine N-oxide) for syn-dihydroxylation, or through acid-catalyzed opening of an epoxide for anti-dihydroxylation. Syn-dihydroxylation would yield 3-phenylpropane-1,2,2-triol.

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group is a key site for reactions such as esterification, etherification, and substitution.

Esterification and Etherification Reactions

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivatives.

Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) yields an ester. This is a reversible process where removal of water drives the reaction to completion.

Acylation: A more efficient method involves the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The hydroxyl group can also be converted into an ether.

Williamson Ether Synthesis: This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Substitution Reactions and Derivatization Strategies

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions.

Conversion to a Good Leaving Group: The alcohol can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a tosylate or mesylate, respectively. These are excellent leaving groups.

Nucleophilic Substitution: Once converted to a tosylate or mesylate, the molecule can undergo nucleophilic substitution (Sₙ1 or Sₙ2) with a variety of nucleophiles. The reaction pathway (Sₙ1 vs. Sₙ2) would depend on the nucleophile, solvent, and steric hindrance. The allylic nature of the substrate could favor an Sₙ1 pathway due to the potential for a resonance-stabilized allylic carbocation intermediate.

Table 2: Derivatization Strategies for the Hydroxyl Group

| Reagent(s) | Intermediate/Derivative Formed | Subsequent Reaction Type | Potential Final Product (with Nu⁻) |

|---|---|---|---|

| TsCl, Pyridine | Tosylate Ester | Nucleophilic Substitution | Ether, Amine, Azide, etc. |

| PBr₃ | Alkyl Bromide | Nucleophilic Substitution | Ether, Amine, Azide, etc. |

| SOCl₂ | Alkyl Chloride | Nucleophilic Substitution | Ether, Amine, Azide, etc. |

Rearrangement Reactions and Isomerization Processes

The allylic alcohol functionality in this compound makes it susceptible to various rearrangement and isomerization reactions, driven by the formation of stabilized intermediates.

Anionotropic rearrangements are processes in which a substituent migrates from one carbon atom to another within a molecule, often involving a carbocationic intermediate. In the case of phenyl-substituted allylic alcohols, acid-catalyzed conditions can facilitate such rearrangements. For instance, the acid-catalyzed rearrangement of α-phenylallyl alcohol to cinnamyl alcohol has been shown to proceed through a carbonium-ion mechanism. sci-hub.se

While specific mechanistic studies on this compound are not extensively documented, it is plausible that under acidic conditions, protonation of the hydroxyl group would lead to the formation of a resonance-stabilized allylic cation. This cation has two resonance contributors, allowing for the potential formation of two different alcohol products upon nucleophilic attack by water.

Catalytic systems employing boronic acids have also been shown to promote the 1,3-transposition of allylic alcohols. rsc.orgthieme-connect.de These reactions can proceed under mild, metal-free conditions and are proposed to involve the formation of an allylic carbocation, either partially or fully ionized. rsc.org The use of highly electron-deficient polyfluoroarylboronic acids has been particularly effective in catalyzing these transformations. rsc.org

A related and well-studied transformation is the Meyer-Schuster rearrangement, which involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. Mechanistic studies of the Meyer-Schuster rearrangement of tertiary arylpropargyl alcohols suggest the involvement of an ion-dipole intermediate that undergoes nucleophilic attack by water as the rate-determining step. wikipedia.org This provides further insight into the types of cationic intermediates and reaction pathways that could be accessible to structurally similar molecules like this compound under acidic conditions.

Table 1: Mechanistic Aspects of Related Rearrangement Reactions

| Reaction | Proposed Intermediate | Key Mechanistic Features |

| Acid-catalyzed rearrangement of α-phenylallyl alcohol | Carbonium ion | Proportional to acid concentration. sci-hub.se |

| Boronic acid-catalyzed 1,3-transposition of allylic alcohols | Allylic carbocation | Can be metal-free. rsc.orgthieme-connect.de |

| Meyer-Schuster rearrangement of tertiary arylpropargyl alcohols | Ion-dipole intermediate | Rate-determining nucleophilic attack by water. |

Allylic Rearrangements and Tautomeric Equilibria

This compound is the enol tautomer of phenylacetone (B166967). The equilibrium between a keto form and an enol form is a fundamental concept in organic chemistry known as keto-enol tautomerism. vaia.com For most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium.

In the case of phenylacetone, two different enol tautomers can theoretically be formed. The enol form where the double bond is conjugated with the phenyl ring is predicted to be more stable and thus present in a larger concentration at equilibrium compared to the other enol form. vaia.com

C-O Bond Activation and Cleavage Reactions in Cross-Coupling

The direct use of alcohols as electrophiles in cross-coupling reactions is a challenging but highly desirable transformation in organic synthesis, as it avoids the need for pre-functionalization of the alcohol. The activation and cleavage of the C-O bond in allylic alcohols like this compound can be achieved using transition metal catalysts, most notably those based on nickel and palladium.

Nickel-catalyzed cross-coupling reactions have been successfully employed for the reaction of allylic alcohols with various nucleophiles, including aryl- and alkenylzinc reagents. researchgate.netacs.org These reactions proceed through the cleavage of the C-O bond and can lead to the formation of linear cross-coupling products. researchgate.netacs.org For example, the reaction of (E)-3-phenylprop-2-en-1-ol with aryl- or alkenylzinc chlorides in the presence of a nickel catalyst yields the corresponding linear products. researchgate.netacs.org The development of bidentate N-heterocyclic carbene/phosphine (B1218219) ligands has been shown to enhance the efficiency of nickel-catalyzed Suzuki cross-couplings with unprotected allylic alcohols. nsf.gov Furthermore, nickel catalysis has enabled the stereospecific reductive cross-coupling of allyl alcohols with alkyl tosylates. nih.gov

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that provides another avenue for the functionalization of allylic substrates. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of an allylic substrate with a leaving group, such as an acetate (B1210297) or carbonate, with a nucleophile in the presence of a palladium catalyst. The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by the nucleophile. nih.gov While direct C-O activation of allylic alcohols in Tsuji-Trost type reactions is less common, palladium pincer-complexes have been shown to catalyze the direct boronation of allyl alcohols, demonstrating a facile allylic displacement of the hydroxyl group. organic-chemistry.org

Table 2: Examples of C-O Bond Activation in Cross-Coupling of Phenyl-Substituted Allylic Alcohols

| Catalyst System | Coupling Partner | Product Type |

| Nickel/Bidentate NHC/Phosphine Ligand | Aryl/Vinyl Boronic Acids | Allylic Arenes/Heteroarenes nsf.gov |

| Nickel | Aryl/Alkenylzinc Chlorides | Linear Cross-Coupling Products researchgate.netacs.org |

| Nickel | Alkyl Tosylates (reductive) | Allylation Products nih.gov |

| Palladium Pincer-Complex | Diboronic Acid | Allyl Boronic Acids organic-chemistry.org |

Radical Reactions and Their Pathways

The allylic nature of this compound also makes it a substrate for radical reactions. The hydrogen atom of the hydroxyl group or the allylic C-H bonds can be abstracted by radical species, leading to the formation of new radical intermediates that can undergo further transformations.

One of the key elementary steps in the radical chemistry of allylic alcohols is hydrogen atom abstraction. The energy barriers for hydrogen abstraction from allylic carbon atoms are significantly lower than those from alkyl carbons due to the formation of a resonance-stabilized allylic radical. acs.org For this compound, abstraction of an allylic hydrogen would generate a radical that is stabilized by both the adjacent double bond and the phenyl group.

Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. Visible-light-absorbing transition metal or organic photocatalysts can be used to generate radical intermediates from a variety of precursors. nsf.govorganic-chemistry.orgresearchgate.netrsc.org For example, the photoredox-catalyzed generation of thiyl radicals can lead to the anti-Markovnikov hydrothiolation of olefins. organic-chemistry.org While specific studies on this compound are limited, it is conceivable that under photoredox conditions, radical addition to the double bond or hydrogen atom abstraction could be initiated.

Radical cyclization reactions of unsaturated alcohols are also a known class of transformations. mdpi.com Depending on the structure of the molecule and the reaction conditions, intramolecular radical addition to the double bond can lead to the formation of cyclic products. nih.govnih.gov The kinetics and mechanism of the oxidation of aliphatic alcohols by aroxyl radicals have been investigated, providing insights into the elementary steps of such radical processes. rsc.org

Table 3: Potential Radical Reactions and Pathways for this compound

| Reaction Type | Intermediate | Potential Outcome |

| Hydrogen Atom Abstraction | Resonance-stabilized allylic radical | Isomerization, Dimerization, Further reactions |

| Radical Addition to Alkene | Carbon-centered radical | Functionalization of the double bond |

| Photoredox-Catalyzed Reactions | Various radical species | A variety of transformations under mild conditions |

Advanced Spectroscopic and Structural Elucidation in 3 Phenylprop 1 En 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-phenylprop-1-en-2-ol, with its distinct chemical environments—a phenyl ring, a benzylic methylene (B1212753) group, and a vinyl alcohol (enol) moiety—NMR provides definitive evidence of its structure.

Given the structure H₂C¹=C²(OH)-C³H₂-Phenyl, specific signals are anticipated. The aromatic protons on the phenyl ring would typically appear in the δ 7.2-7.5 ppm region. The benzylic protons (C³H₂) would be visible as a singlet around δ 3.5 ppm, deshielded by the adjacent phenyl group. The terminal vinyl protons (C¹H₂) are expected to be non-equivalent, appearing as two distinct signals, likely between δ 4.0 and δ 5.0 ppm. The hydroxyl proton (OH) signal is variable and may appear over a wide range, often as a broad singlet.

In ¹³C NMR, the phenyl carbons would produce signals between δ 125-140 ppm. The benzylic carbon (C³) would likely resonate around δ 40 ppm. The olefinic carbons are key identifiers; C², bearing the hydroxyl group, would be significantly deshielded (δ 140-150 ppm), while the terminal C¹ would appear at a higher field (δ 90-100 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon Position | Chemical Shift (δ, ppm) |

| Phenyl-H | ~7.2-7.5 | Multiplet | N/A | Phenyl C (ipso) | ~138 |

| -OH | Variable (e.g., ~4-5) | Broad Singlet | N/A | Phenyl C (o, m, p) | ~126-129 |

| C¹-H (vinyl) | ~4.5-5.0 | Singlet (or narrow doublet) | Small geminal coupling (~1-2 Hz) | C² (vinyl-OH) | ~145 |

| C¹-H' (vinyl) | ~4.0-4.5 | Singlet (or narrow doublet) | Small geminal coupling (~1-2 Hz) | C¹ (vinyl) | ~95 |

| C³-H (benzylic) | ~3.5 | Singlet | N/A | C³ (benzylic) | ~40 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming connectivity and making unambiguous assignments. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be expected to show weak correlation (if any) between the geminal vinyl protons at C¹ and potentially long-range couplings between the benzylic protons (C³) and the vinyl protons (C¹), confirming the propene chain's integrity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the C¹ vinyl group and the C³ benzylic group to their respective carbon signals predicted above. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would include the benzylic protons (C³) correlating to the vinyl carbon C² and the ipso-carbon of the phenyl ring. The vinyl protons (C¹) would show correlations to the C² and C³ carbons. These correlations would piece together the entire molecular skeleton, confirming the specific isomeric arrangement. acs.org

Dynamic NMR (DNMR) is used to study time-dependent phenomena like conformational changes or tautomerism. copernicus.org For this compound, two main dynamic processes could be investigated:

Keto-Enol Tautomerism: As an enol, this compound is in equilibrium with its keto tautomer, 1-phenylpropan-2-one. Proton NMR is a viable method for measuring this equilibrium because the tautomeric exchange is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. asu.edunih.gov The position of this equilibrium can be highly dependent on the solvent.

Rotational Dynamics: Hindered rotation around the C²-C³ single bond could lead to different stable conformers (rotamers). At low temperatures, the signals for the benzylic protons might broaden and resolve into separate signals if the rotation becomes slow on the NMR timescale. This would allow for the study of the energy barriers to rotation and the relative stability of different conformations. copernicus.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, offers clues to the molecule's structure. chemguide.co.uk

For this compound (C₉H₁₀O), the nominal molecular weight is 134 Da. The fragmentation of its molecular ion (M⁺˙ at m/z 134) is expected to follow pathways characteristic of both alcohols and aromatic compounds. libretexts.org

Alpha-Cleavage: Cleavage of the C²-C³ bond (alpha to the hydroxyl group) would result in the loss of a benzyl (B1604629) radical (•CH₂Ph, 91 Da) to yield a resonance-stabilized ion at m/z 43 ([CH₂=C-OH]⁺).

Benzylic Cleavage/Rearrangement: A common fragmentation for compounds containing a benzyl group is the formation of the highly stable tropylium (B1234903) ion at m/z 91 . This can occur through cleavage of the C²-C³ bond with charge retention on the phenylmethyl fragment.

Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺˙. youtube.comyoutube.com For this compound, this would correspond to a peak at m/z 116 .

Loss of Methyl Radical: A rearrangement followed by the loss of a methyl radical (•CH₃, 15 Da) could lead to a fragment at m/z 119 .

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [M - CH₃]⁺ | Loss of methyl radical |

| 116 | [M - H₂O]⁺˙ | Dehydration (Loss of water) |

| 91 | [C₇H₇]⁺ | Formation of Tropylium ion |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage (Loss of benzyl radical) |

High-resolution mass spectrometry measures m/z values with very high precision (typically to four or more decimal places), which allows for the determination of a molecule's elemental formula. researchgate.net The calculated exact mass for the molecular formula of this compound, C₉H₁₀O, is 134.07316 Da. HRMS can confirm this exact mass, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas), such as C₈H₆O₂ (exact mass 134.03678 Da) or C₁₀H₁₄ (exact mass 134.10955 Da). This capability is crucial for confirming the molecular formula of novel compounds or verifying the identity of a synthesized product. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. nih.gov This process provides direct evidence for fragmentation pathways. nih.gov For this compound, one could select the molecular ion (m/z 134) and observe its fragmentation into daughter ions like m/z 116, 91, and 43. Furthermore, a subsequent MS³ experiment could involve selecting one of these daughter ions (e.g., m/z 91) to confirm its structure by observing its further fragmentation, solidifying the structural assignment. This technique is invaluable for distinguishing between isomers that might produce similar initial mass spectra but have different fragmentation pathways. diva-portal.orgrsc.org

Theoretical and Computational Chemistry Investigations of 3 Phenylprop 1 En 2 Ol

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For molecules like 3-phenylprop-1-en-2-ol, DFT calculations, often using functionals like B3LYP, provide a detailed picture of the bonding interactions and charge distribution. mdpi.comepstem.net

These analyses reveal the delocalization of π-electrons across the phenyl ring and the adjacent double bond, which significantly influences the molecule's stability and reactivity. The hydroxyl group introduces polarity and potential sites for hydrogen bonding. Studies on analogous compounds, such as chalcone (B49325) derivatives, have demonstrated that DFT is highly effective in optimizing molecular geometry and calculating electronic parameters that align well with experimental data. researchgate.netepstem.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. mdpi.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the double bond, while the LUMO would also be distributed over this conjugated system. This distribution dictates how the molecule will interact with other reagents.

Interactive Data Table: Representative FMO Properties for Phenylpropenoid Scaffolds Below is a table showing typical values for FMO analysis derived from DFT calculations on compounds structurally similar to this compound, illustrating the data used for reactivity prediction.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 3.0 to 5.0 |

| Electronegativity (χ) | Tendency to attract electrons | 3.0 to 4.0 |

| Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.67 |

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable arrangements (those with the lowest energy) and the energy barriers between them. This is achieved by mapping the molecule's Potential Energy Surface (PES), a multidimensional surface that represents the potential energy as a function of its geometric parameters. youtube.comlibretexts.org

Minima on the PES correspond to stable or metastable conformers, while saddle points represent the transition states that connect these minima. libretexts.org For this compound, key conformational variables include the torsion angles around the C-C single bonds, particularly the bond connecting the phenyl ring to the propenol side chain. Studies on similar molecules, like (2E)-3-phenylprop-2-enoic anhydride, have successfully used DFT to identify numerous stable conformations. kfupm.edu.sa

Mapping the PES can be accomplished using several computational methods. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, solve the Schrödinger equation from first principles without relying on empirical data. researchgate.net These methods offer high accuracy but are computationally expensive.

Molecular Mechanics (MM), on the other hand, uses a classical force-field approach. It models molecules as a collection of atoms connected by springs, with energies calculated based on empirical parameters for bond stretching, angle bending, and torsional and non-bonded interactions. MM is much faster than ab initio methods, making it suitable for exploring the conformational space of larger molecules, though it is generally less accurate. A common strategy involves using MM to quickly scan for low-energy conformers, which are then re-optimized using more accurate DFT or ab initio methods.

The relative stability of different conformers is determined by a balance of intramolecular interactions. These include steric hindrance, where bulky groups repel each other, and stereoelectronic effects, which involve the interaction of molecular orbitals.

In this compound, potential intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the phenyl ring could stabilize certain conformations. Such cation-π like interactions are known to be significant in similar aromatic systems. Furthermore, hyperconjugation effects, involving the donation of electron density from σ-bonds to adjacent empty or partially filled π*-orbitals, can also influence conformational preference and stability. Analyzing these subtle forces is critical for a complete understanding of the molecule's preferred shape and reactivity. mdpi.com

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate and understand the energetic factors that control the reaction's speed and outcome.

A transition state (TS) is the highest energy point along the lowest energy path between reactants and products on the potential energy surface. libretexts.org It represents the energetic bottleneck of a reaction. Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computationally, a transition state is confirmed by frequency calculations, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants (ER) and the transition state (ETS) are known, the activation energy (Ea) can be calculated as: Ea = ETS - ER libretexts.org

The Arrhenius equation demonstrates that the reaction rate constant is exponentially dependent on the activation energy; a lower Ea results in a faster reaction. fsu.edulibretexts.org Computational methods like DFT can provide accurate Ea values, offering predictions about reaction kinetics that can guide experimental work. youtube.comyoutube.com

Interactive Data Table: Example of Calculated Activation Energies for a Hypothetical Reaction This table illustrates the kind of data generated when computationally modeling a hypothetical reaction, such as the oxidation of the alcohol group in a phenylpropenol derivative.

| Computational Method | Basis Set | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | -424.123 | -424.091 | 20.1 |

| DFT (B3LYP) | 6-311+G(d,p) | -424.345 | -424.310 | 21.9 |

| MP2 | 6-311+G(d,p) | -422.987 | -422.950 | 23.2 |

Solvent Effects and Reaction Pathway Optimization

The study of solvent effects is crucial in computational chemistry for understanding how the chemical environment influences molecular stability and reactivity. For a compound like this compound, which is the enol tautomer of Phenylacetone (B166967), the surrounding solvent can significantly impact the keto-enol equilibrium. Theoretical investigations, primarily using Density Functional Theory (DFT), have become instrumental in elucidating these interactions.

Computational models often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of thermodynamic properties in different environments. Studies on analogous systems, such as 3-phenyl-2,4-pentanedione (B1582117), provide insight into the expected behavior of the Phenylacetone/3-Phenylprop-1-en-2-ol tautomeric pair. orientjchem.org Research has shown that polar solvents tend to stabilize the keto tautomer more than the corresponding enol form. orientjchem.org This stabilization is attributed to the higher polarity of the keto form, leading to more favorable electrostatic interactions with polar solvent molecules. orientjchem.org For instance, in polar protic solvents like water or methanol (B129727), hydrogen bonding between the solvent and the carbonyl group of the keto tautomer provides additional stability, shifting the equilibrium away from the enol form. orientjchem.org

Reaction pathway optimization is another key area of computational investigation, focusing on mapping the potential energy surface of a reaction to identify the most favorable route from reactants to products. For the interconversion between Phenylacetone (keto) and this compound (enol), this involves locating the transition state structure and calculating the activation energy barrier. DFT calculations have been used to determine these barrier heights for similar tautomerization reactions. researchgate.net The energy barrier for the intramolecular proton transfer is influenced by the solvent; for example, the activation energy for the keto-to-enol conversion of 3-phenyl-2,4-pentanedione was found to be higher in polar solvents like water and methanol compared to the gas phase or nonpolar solvents. orientjchem.orgresearchgate.net This suggests that the transition state is less stabilized by polar solvents than the keto reactant, thereby increasing the energy required for the conversion.

The table below, based on data from a study on 3-phenyl-2,4-pentanedione, illustrates how solvent polarity affects the stability of the keto form relative to the enol form and the energy barrier for their interconversion.

| Solvent | Dielectric Constant (ε) | ΔE (Keto-Enol) (kcal/mol) | Activation Energy (Keto→TS) (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | -17.89 | 30.61 |

| Cyclohexane | 2.02 | -17.34 | 30.82 |

| Carbon Tetrachloride | 2.24 | -17.27 | 30.84 |

| Methanol | 32.7 | -16.55 | 31.23 |

| Water | 78.4 | -16.50 | 31.26 |

Data adapted from theoretical calculations on 3-phenyl-2,4-pentanedione using the B3LYP/6-31+g(d) method. orientjchem.orgresearchgate.net ΔE represents the electronic energy difference, where a negative value indicates the keto form is more stable. Activation Energy is the barrier for the keto to enol conversion via the transition state (TS).

Spectroscopic Property Prediction and Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to calculate key spectroscopic data, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govscispace.com

Theoretical vibrational spectra (IR and Raman) are typically computed by performing a frequency calculation on the optimized geometry of the molecule. researchgate.net DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net The output provides the harmonic vibrational frequencies and their corresponding intensities. It is a standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, which yields better agreement with experimental spectra. scispace.commdpi.com The assignment of vibrational modes is aided by analyzing the Potential Energy Distribution (PED). scispace.com

Similarly, NMR chemical shifts can be accurately predicted using quantum mechanical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. youtube.com

Experimental validation is the final, critical step in this process. The predicted spectra are compared directly against experimentally measured data. While obtaining experimental spectra for an unstable intermediate like this compound is challenging, the validation process is routinely applied to its more stable isomers, such as Cinnamyl alcohol (3-phenylprop-2-en-1-ol). nsf.gov A strong correlation between the predicted and observed peak positions and relative intensities confirms the accuracy of both the computational model and the structural assignment.

The following table illustrates a hypothetical comparison between predicted and experimental spectroscopic data for key functional groups in a molecule like this compound, demonstrating the validation process.

| Spectroscopic Feature | Vibrational/Chemical Group | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch (alcohol) | ~3650 (scaled) | ~3600-3200 |

| IR Frequency (cm⁻¹) | C=C stretch (enol) | ~1650 (scaled) | ~1640-1680 |

| IR Frequency (cm⁻¹) | C-O stretch (enol) | ~1200 (scaled) | ~1250-1150 |

| ¹H NMR Shift (ppm) | =CH₂ (vinylic protons) | ~4.5-5.5 | (Varies) |

| ¹³C NMR Shift (ppm) | =C-OH (enol carbon) | ~150-160 | (Varies) |

| ¹³C NMR Shift (ppm) | =CH₂ (vinylic carbon) | ~90-100 | (Varies) |

Applications of 3 Phenylprop 1 En 2 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural motifs present in 3-phenylprop-1-en-2-ol—an allylic alcohol—are frequently found in the core of many intricate molecular architectures, including numerous natural products. umich.edu Allylic alcohols are prized intermediates because both the hydroxyl and the alkene moieties can be manipulated with high levels of chemo- and stereoselectivity to introduce new functional groups and build molecular complexity. nih.govorganic-chemistry.orgorganic-chemistry.org

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented, its value as a potential intermediate can be inferred from the common strategies employed in natural product synthesis. The allylic alcohol functionality is a key precursor for a wide array of synthetic transformations. nih.govresearchgate.net

Key reactions that underscore the synthetic utility of the this compound scaffold include:

Directed Epoxidation: The hydroxyl group can direct the epoxidation of the adjacent double bond, often with high diastereoselectivity. This is a powerful method for setting stereocenters, as seen in vanadium-catalyzed and Sharpless asymmetric epoxidations. wikipedia.org

Allylic Substitution: The hydroxyl group can be converted into a good leaving group or activated in situ, allowing for nucleophilic substitution reactions. Palladium-catalyzed allylic alkylations, aminations, and etherifications are cornerstone reactions in complex molecule synthesis that could be applied to this scaffold. nih.govacs.org

Rearrangement Reactions: Allylic alcohols can undergo various rearrangement reactions, such as the Overman rearrangement to produce allylic amines or acs.orggoogle.com-transpositions catalyzed by rhenium or other metals, to access isomeric structures. organic-chemistry.orgorganic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding enone, α-phenylacrolein, a versatile Michael acceptor for conjugate addition reactions.

These transformations allow chemists to leverage the simple structure of this compound to construct more elaborate systems containing multiple stereocenters and functional groups, which are characteristic of biologically active natural products.

| Functional Group | Reaction Type | Potential Product/Intermediate | Significance |

|---|---|---|---|

| Hydroxyl Group | Oxidation | α-Phenylacrolein (enone) | Access to Michael acceptors for C-C bond formation. |

| Hydroxyl Group | Mitsunobu Reaction | Allylic ethers, esters, azides, etc. | Stereoinvertive introduction of various nucleophiles. umich.edu |

| Alkene & Hydroxyl | Directed Epoxidation | Syn-epoxy alcohol | Diastereoselective formation of epoxides as precursors to diols. wikipedia.org |

| Alkene & Hydroxyl | Palladium-Catalyzed Allylic Substitution | Allylic amines, ethers, alkylated products | Formation of C-N, C-O, and C-C bonds with high stereo- and regiocontrol. nih.govacs.org |

| Alkene | Hydroboration-Oxidation | 1-Phenylpropane-1,2-diol | Anti-Markovnikov hydration to form a diol. |

Diversity-oriented synthesis (DOS) is an approach used to generate collections of structurally diverse small molecules, known as compound libraries, for high-throughput screening and drug discovery. cam.ac.uk The goal is to efficiently populate chemical space with a wide range of molecular scaffolds. This compound is a suitable starting scaffold for DOS due to its dual reactivity, which can be exploited to create skeletal diversity.

A common DOS strategy involves a "build/couple/pair" sequence where simple building blocks are assembled, coupled together, and then subjected to intramolecular reactions to form diverse and complex ring systems. The hydroxyl and vinyl groups of this compound provide two orthogonal points for diversification. nih.gov For instance, the hydroxyl group can be used as a nucleophile or derivatized with a linker for solid-phase synthesis. The vinyl group can participate in a variety of cyclization reactions, such as ring-closing metathesis, Diels-Alder reactions, or intramolecular Heck reactions, to form a wide range of carbocyclic and heterocyclic scaffolds. umich.edunih.gov

By systematically varying the reaction partners at the hydroxyl position and the types of cyclization reactions involving the alkene, a single scaffold like this compound can give rise to a large library of compounds with significant variations in their three-dimensional structure. nih.govcam.ac.uk

Monomer and Functionalization Agent in Polymer and Materials Science

The presence of a polymerizable vinyl group and a reactive hydroxyl group makes this compound a candidate for applications in polymer chemistry, both as a comonomer for specialty polymers and as an agent for modifying the surfaces of materials.

The polymerization of allylic monomers like allyl alcohol is known to be challenging via conventional free-radical polymerization. gantrade.com The allylic hydrogen is susceptible to abstraction by the growing polymer radical, leading to degradative chain transfer. This terminates the growing chain and forms a stable allylic radical, which is slow to reinitiate polymerization. The result is typically low conversion and the formation of low molecular weight oligomers. gantrade.comnih.govresearchgate.net

Research specifically on 2-phenylallyl alcohol (PAA) confirms this behavior. In homopolymerization using a catalytic chain transfer agent, only oligomers were formed, with the main product being 2-phenylpropanal, resulting from a radical-induced isomerization. acs.org However, PAA has been successfully incorporated into copolymers. In copolymerizations with methyl methacrylate (B99206) (MMA), PAA was incorporated into the polymer chains and also acted as a potent chain transfer agent, significantly affecting the polymerization process. acs.org

The incorporation of the 2-phenylallyl alcohol moiety into a polymer backbone can impart specific properties:

Pendant Hydroxyl Groups: These groups provide sites for post-polymerization modification, cross-linking, or improving adhesion. googleapis.com

Aromaticity: The phenyl group can increase the polymer's refractive index, thermal stability, and modify its solubility characteristics.

Controlled Molecular Weight: Its function as a chain transfer agent can be exploited to control the molecular weight of copolymers. acs.org

By analogy with polymers derived from propoxylated allyl alcohol, which show enhanced solubility in organic solvents, copolymers of this compound could be useful in formulations for coatings, adhesives, and thermoset resins. google.comgoogleapis.com

| Monomer | Homopolymerization Behavior | Copolymerization Behavior | Key Feature/Challenge |

|---|---|---|---|

| Allyl Alcohol | Forms low molecular weight oligomers; low conversion. gantrade.comnih.gov | Possible, but reactivity is much lower than vinyl monomers (e.g., styrene), requiring special techniques like gradual monomer feed. gantrade.com | Prone to degradative chain transfer. gantrade.com |

| This compound | Forms oligomers and undergoes isomerization to 2-phenylpropanal. acs.org | Incorporates into copolymers (e.g., with MMA); acts as a potent catalytic chain transfer agent. acs.org | Functions as both a comonomer and a chain transfer agent. acs.org |

| Propoxylated Allyl Alcohol | Forms homopolymers with useful properties. google.com | Copolymerizes with allyl alcohol and other monomers. google.comgoogleapis.com | Resulting polymers have improved solubility in organic solvents. google.com |

Surface functionalization aims to alter the properties of a material's surface, such as its wettability, adhesion, or biocompatibility, without changing the bulk properties. The hydroxyl group of this compound can act as a chemical handle to graft the molecule onto various substrates.

For instance, surfaces rich in hydroxyl or carboxylic acid groups (e.g., silica, metal oxides, graphene oxide) can be modified by forming ether or ester linkages with the alcohol. researchgate.netnih.gov This would tether the 2-phenylallyl moiety to the surface, introducing new functionalities:

The phenyl group would increase the surface's hydrophobicity.

The vinyl group would remain available for subsequent reactions, such as "grafting-from" polymerization, where polymer chains are grown directly from the surface, or click chemistry reactions to attach other molecules.

An alternative approach is plasma polymerization. Studies using allyl alcohol have shown that pulsed plasma deposition can create thin films with a high density of surface hydroxyl groups. sci-hub.ru A similar technique with this compound could be used to deposit functional coatings where the surface chemistry is dominated by the phenyl and vinyl groups, creating a reactive and potentially hydrophobic surface.

Role in Catalyst and Ligand Design for Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby controlling its catalytic activity. This compound possesses structural features that make it a potential precursor for ligand synthesis.

The allyl group is a classic ligand in organometallic chemistry, typically binding to a transition metal in an η³-fashion (trihapto), where all three carbon atoms of the allyl system coordinate to the metal. wikipedia.orgbritannica.com While these complexes are often synthesized from allyl halides, an allylic alcohol like this compound can serve as a precursor. The hydroxyl group can be activated for substitution or participate in oxidative addition reactions with a low-valent metal center.

Furthermore, the molecule can be modified to create more complex ligands:

The hydroxyl group can act as a directing group in C-H activation reactions or be replaced by a stronger donor group, such as a phosphine (B1218219), to create a bidentate ligand where both the phosphorus atom and the alkene can coordinate to the metal.

The alkene itself can coordinate to a metal as a simple η²-ligand, potentially influencing the reactivity of a catalyst. uomustansiriyah.edu.iq

Alcohols can also participate directly in catalytic cycles. For example, in dehydrogenative coupling reactions, alcohols serve as reagents that interact with ruthenium or iridium catalysts to form N-heterocycles, which themselves are important ligands in catalysis. nih.gov The specific structure of this compound could influence the stereochemical outcome of such transformations or lead to the formation of novel ligand structures.

Chiral Ligand Precursors for Asymmetric Transformations

There is currently no significant body of research demonstrating the use of this compound as a direct precursor in the synthesis of chiral ligands for asymmetric transformations. Chiral ligands are crucial components of catalysts used in enantioselective synthesis, and their structures are often derived from readily available chiral pool starting materials or through asymmetric synthesis themselves. While the structural backbone of this compound contains functionalities that could theoretically be elaborated into a chiral ligand, the scientific literature does not presently contain specific examples or methodologies for this transformation. The development of new chiral ligands is a dynamic field of chemical research, but at present, this compound has not been identified as a key building block in this area.

Substrate for Mechanistic Studies in Catalytic Cycles

Similarly, the use of this compound as a model substrate for the elucidation of mechanistic pathways in catalytic cycles is not well-documented. Mechanistic studies in catalysis often employ specific substrates chosen for their reactivity, the stability of their intermediates, or their ability to provide clear kinetic or spectroscopic data. While related compounds such as cinnamyl alcohol ((2E)-3-phenylprop-2-en-1-ol) are utilized in studies of catalytic reactions like hydrogenation and oxidation, specific mechanistic investigations focusing on the isomeric this compound are not prevalent in the current body of scientific literature. The subtle structural and electronic differences between these isomers can lead to significantly different reactivity, making direct extrapolation of mechanistic data from one to the other speculative without dedicated study.

Emerging Research Avenues and Future Perspectives in 3 Phenylprop 1 En 2 Ol Chemistry

Integration with Advanced Flow Chemistry and Continuous Manufacturing

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, a technology that offers enhanced safety, efficiency, and scalability. acs.orgacs.org The integration of flow chemistry in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is becoming increasingly prevalent, and its application to the production of 3-Phenylprop-1-en-2-ol presents a promising research direction. acs.orgnih.gov

Continuous flow systems, which involve the continuous pumping of reagents through a network of tubes and reactors, provide precise control over reaction parameters such as temperature, pressure, and mixing. acs.org This level of control can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch methods. nih.gov For the synthesis of this compound, which may involve exothermic reactions or the use of sensitive reagents, the superior heat and mass transfer capabilities of flow reactors can mitigate risks and enhance process consistency. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in this compound Synthesis |

| Enhanced Safety | Better control over exothermic reactions and handling of hazardous intermediates. |

| Improved Yield and Selectivity | Precise control of reaction parameters minimizes side product formation. |

| Reduced Reaction Times | Accelerated reaction rates due to efficient heat and mass transfer. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Potential for fully automated processes with reduced human error. |

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photocatalysis, Electrochemistry)

The activation of molecules using light (photocatalysis) or electricity (electrochemistry) offers unique opportunities to explore novel reactivity pathways that are often inaccessible under traditional thermal conditions. These non-conventional energy sources are at the forefront of green chemistry and could unlock new synthetic routes to this compound and its derivatives.

Photocatalysis:

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool in organic synthesis. nih.gov For this compound, photocatalysis could be employed in several ways. For instance, the photocatalytic transfer hydrogenolysis of related allylic alcohols has been demonstrated, suggesting a potential route for selective transformations of the allyl group in this compound. rsc.org Furthermore, photoredox/nickel dual catalysis has been used for the functionalization of allylic alcohols, opening the door for the introduction of various substituents onto the this compound scaffold. nih.gov The development of photocatalytic methods for the asymmetric synthesis of chiral derivatives of this compound is another exciting avenue, potentially leveraging chiral photocatalysts or co-catalyst systems. organic-chemistry.org

Electrochemistry:

Electrochemical synthesis provides a reagent-free method for oxidation and reduction reactions, relying on electrons as the primary "reagent." This approach can lead to cleaner reaction profiles and avoid the use of stoichiometric oxidants or reductants. rsc.org In the context of this compound, electrochemical methods could be explored for its synthesis or further transformation. For example, the electrochemical allylation of aldehydes and ketones with allylic alcohols has been reported, which could be adapted for the synthesis of more complex structures starting from this compound. rsc.org Additionally, the selective electrochemical oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes has been achieved, indicating a potential pathway to functionalize the hydroxyl group of this compound. rsc.orgnih.gov The electrochemical semipinacol rearrangement of allylic alcohols also presents a novel strategy for constructing all-carbon quaternary stereocenters, a valuable transformation in medicinal chemistry. acs.org

Table 2: Potential Non-Conventional Synthetic Transformations for this compound

| Method | Potential Transformation |

| Photocatalysis | Asymmetric synthesis, functionalization of the allylic system. |

| Electrochemistry | Selective oxidation of the alcohol, allylation reactions, rearrangement reactions. |

High-Throughput Experimentation and Data-Driven Discovery in Synthetic Methodologies

The traditional, one-at-a-time approach to reaction optimization is often time-consuming and resource-intensive. semanticscholar.org High-throughput experimentation (HTE) and data-driven discovery are revolutionizing this process by enabling the rapid screening of a vast number of reaction conditions and the use of machine learning to predict optimal outcomes. semanticscholar.orgnumberanalytics.com

High-Throughput Experimentation (HTE):

HTE involves the use of miniaturized, parallel reactors to simultaneously test hundreds or even thousands of different catalysts, solvents, and reaction parameters. mpg.de This methodology could be instrumental in accelerating the discovery of novel and efficient synthetic routes to this compound. For instance, HTE could be employed to screen a wide array of catalysts for a specific transformation, such as an enantioselective allylic substitution, to quickly identify the most effective catalyst system. nih.gov The data generated from these experiments can provide a comprehensive understanding of the reaction landscape, highlighting key factors that influence yield and selectivity. acs.org

Data-Driven Discovery:

The large datasets generated by HTE can be leveraged by machine learning algorithms to build predictive models for reaction outcomes. nih.govrsc.org These data-driven models can identify complex relationships between reaction inputs and outputs that may not be apparent through traditional analysis. numberanalytics.com For the synthesis of this compound, a machine learning model could be trained on experimental data to predict the optimal conditions for maximizing yield or minimizing byproducts. semanticscholar.org This approach not only accelerates the optimization process but also facilitates the discovery of entirely new reaction pathways by exploring a broader chemical space. researchgate.net The integration of HTE with automated synthesis platforms and machine learning algorithms creates a closed-loop system for autonomous reaction discovery and optimization. nih.gov

Development of Environmentally Benign Synthesis Protocols and Waste Minimization Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact and promoting sustainability. acs.orgpsu.edu For a compound like this compound, which has potential applications in various industries, the development of environmentally benign synthesis protocols is of paramount importance.

Green Chemistry Principles in Synthesis:

Key green chemistry principles that can be applied to the synthesis of this compound include the use of renewable feedstocks, the design of atom-economical reactions, and the use of safer solvents and reagents. acs.org Phenylpropanoids, the class of compounds to which this compound belongs, are naturally abundant in plants, suggesting the potential for biocatalytic or biosynthetic production routes from renewable resources. wikipedia.org

Atom economy, a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a critical consideration. acs.org Catalytic methods, for example, are inherently more atom-economical than stoichiometric reactions. The use of enzymes as catalysts is particularly attractive as they often operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. acs.org

Waste Minimization Strategies:

A significant portion of waste in chemical synthesis comes from the use of solvents and the generation of byproducts. numberanalytics.com Strategies to minimize waste in the production of this compound could include:

Solvent Selection and Recycling: The use of greener solvents, such as water or bio-derived solvents, and the implementation of solvent recycling programs can significantly reduce the environmental footprint of the synthesis. mdpi.com

Process Optimization: Optimizing reaction conditions to maximize yield and selectivity directly translates to less waste generation. numberanalytics.com

Catalyst Recovery and Reuse: Employing heterogeneous catalysts or developing methods for the efficient recovery and reuse of homogeneous catalysts can reduce both cost and waste. rsc.org

Waste Valorization: Exploring the potential to convert byproducts into valuable chemicals can turn a waste stream into a resource.

By integrating these green chemistry principles and waste minimization strategies, the synthesis of this compound can be made more sustainable and economically viable.

Table 3: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Designing syntheses with high atom economy and yield. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes from plant-derived phenylpropanoids. |

| Safer Solvents and Auxiliaries | Employing water or bio-based solvents; minimizing solvent use. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Catalysis | Using highly selective catalysts to avoid protecting groups and reduce byproducts. |

Q & A

Q. How can the purity of 3-Phenylprop-1-en-2-ol be determined using standard analytical protocols?

Purity testing involves multiple assays:

- Chloride and sulfate content : Compare sample solutions to standard solutions (e.g., 0.01 M HCl for chloride, 0.005 M H₂SO₄ for sulfate) using turbidimetric analysis .

- Heavy metals : Atomic absorption spectroscopy (AAS) or flame atomic absorption spectrometry (FAAS) for lead (≤2 µg/g) and arsenic (≤3 µg/g) .

- Titration : Quantitative analysis via EDTA titration for calcium or acid-base titration using 0.1 M NaOH or HCl .

- Loss on drying : Measure weight loss after heating at 105°C for 2–3 hours (≤3% loss) .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Infrared (IR) spectroscopy : Identify functional groups (e.g., hydroxyl, alkene) via characteristic absorption bands .

- Gas chromatography (GC) with FID : Quantify purity and detect volatile impurities using hydrogen flame ionization .

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns using databases like NIST .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Segregate chemical waste and consult professional disposal services for hazardous byproducts .

Q. How is this compound synthesized, and what are common by-products?

- Catalytic hydrogenation : Reduce cinnamaldehyde derivatives using palladium or nickel catalysts under controlled H₂ pressure .

- By-products : Monitor for over-reduction (e.g., saturated propanol derivatives) or isomerization using GC or NMR .

Q. What solvent systems are suitable for recrystallizing this compound?

- Ethanol/water mixtures : Dissolve the compound in warm ethanol (99.5%) and slowly add water to induce crystallization .

- Solubility testing : Ensure the compound remains clear in ethanol after 2 hours at room temperature to confirm purity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermodynamic properties of this compound?

- Functional selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange for accurate atomization energies and ionization potentials .

- Basis sets : Apply 6-31G* or def2-TZVP for geometry optimization and frequency calculations .

- Validation : Compare computed thermochemical data (e.g., enthalpy of formation) with experimental calorimetry results .

Q. What crystallographic tools are used to resolve the crystal structure of this compound?

- Software : SHELX for structure refinement and ORTEP-III for thermal ellipsoid visualization .

- Data collection : Use high-resolution X-ray diffraction (XRD) data (≤1.0 Å) and validate via R-factor convergence (R1 < 5%) .

Q. How can researchers address contradictions in purity data from different analytical methods?

- Cross-validation : Compare titration (e.g., EDTA) results with spectroscopic (GC, IR) data to identify systematic errors .

- Method optimization : Adjust parameters (e.g., detector sensitivity in AAS) or repeat assays under standardized conditions .

Q. What mechanistic insights guide the allylic rearrangement of this compound?

Q. How is the bioactivity of this compound evaluated in antifungal assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.